REACTION_CXSMILES
|
[C:1]([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH3:14])[CH:10]=2)[CH:5]=1)(=[O:3])C.C(O)(=[O:17])C.O=O>[Cr].[Co].C([O-])(=O)C.[Mn+2].C([O-])(=O)C.O>[CH3:14][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[CH:5]=[C:4]([C:1]([OH:3])=[O:17])[CH:13]=[CH:12]2 |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC2=CC=C(C=C2C=C1)C
|
Name
|
|
Quantity
|
380 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
15 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cr].[Co]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, through the solution at 140° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after a reaction time of 105 minutes
|
Duration
|
105 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
STIRRING
|
Details
|
with stirring, to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with 300 g of a 95 wt.-% solution of acetic acid
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C=CC(=CC2=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |